![molecular formula C13H10ClNO2 B6322366 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1545051-57-7](/img/structure/B6322366.png)
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% (1-CPPE), is a compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and has a melting point of approximately 212°C. 1-CPPE is a versatile compound that can be used in a wide range of laboratory experiments, including biochemical and physiological studies.
Applications De Recherche Scientifique
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% has a variety of scientific research applications. It is used in biochemical and physiological studies, as well as in the synthesis of other compounds. It is also used in the study of enzyme-catalyzed reactions and in the study of the pharmacodynamics of drugs.
Mécanisme D'action
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It also has anti-inflammatory and immunomodulatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the release of histamine from mast cells.
Biochemical and Physiological Effects
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, to inhibit the release of histamine from mast cells, and to decrease the activity of certain cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of studies, including biochemical and physiological studies. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% can be toxic if not used properly, and it should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%. These include further study of its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Additionally, further research could be conducted into its potential therapeutic applications, such as its ability to reduce inflammation and modulate the immune system. Finally, further research could be conducted into the mechanisms by which 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% interacts with cytochrome P450 enzymes and other targets.
Méthodes De Synthèse
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% is synthesized by reacting 3-chloro-phenoxy-pyridine with ethanone in the presence of a base, usually sodium hydroxide. The reaction is carried out at a temperature of approximately 80°C for approximately one hour. The product is then purified by column chromatography and recrystallized from a mixture of methanol and water.
Propriétés
IUPAC Name |
1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCZPKFOAQTFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


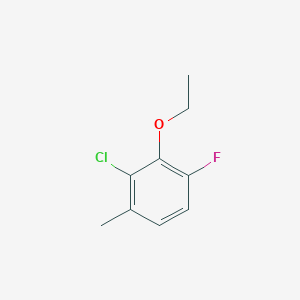

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)
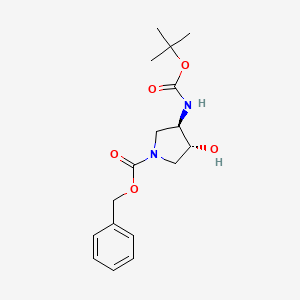
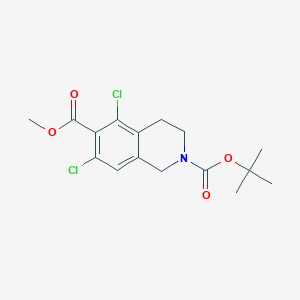
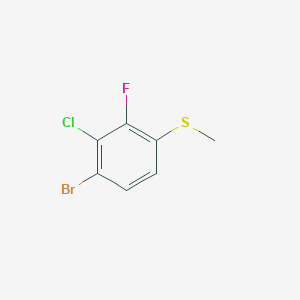
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
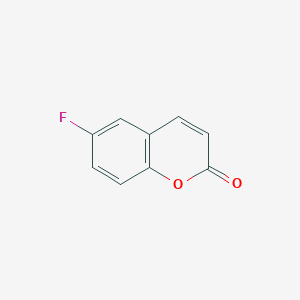
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

